(3-Methoxypropyl)(propyl)amine

Description

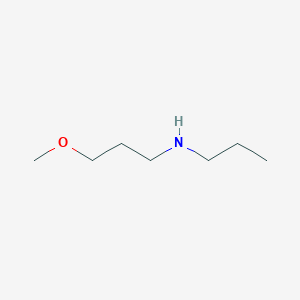

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

3-methoxy-N-propylpropan-1-amine |

InChI |

InChI=1S/C7H17NO/c1-3-5-8-6-4-7-9-2/h8H,3-7H2,1-2H3 |

InChI Key |

HYUDHAJLXAGAGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCCOC |

Origin of Product |

United States |

Definition of Target Property and Analogue Library Design

The initial step is to define the chemical or biological property to be optimized. This could range from physicochemical properties like basicity, viscosity, and solubility to biological activities such as binding affinity to a specific receptor or enzyme inhibitory potency. Once the target property is defined, a virtual library of hypothetical analogues is created by systematically modifying the parent structure of (3-Methoxypropyl)(propyl)amine. These modifications can include altering alkyl chain length, repositioning or replacing the methoxy (B1213986) group, and introducing new functional groups to explore the chemical space.

| Analogue ID | Modification from Parent Structure | Rationale for Modification |

|---|---|---|

| MPPA-001 | Change propyl group to ethyl group | Investigate effect of reduced steric bulk and hydrophobicity |

| MPPA-002 | Change propyl group to butyl group | Investigate effect of increased steric bulk and hydrophobicity |

| MPPA-003 | Change 3-methoxypropyl to 2-methoxypropyl | Assess impact of methoxy group position on electronic distribution |

| MPPA-004 | Replace methoxy group with an ethoxy group | Evaluate influence of a larger alkoxy substituent |

| MPPA-005 | Replace methoxy group with a hydroxyl group | Introduce hydrogen-bonding capability |

| MPPA-006 | Introduce a fluorine atom on the propyl chain | Study the effect of localized electronic perturbation |

Model Development and Validation

Using a training set of compounds (which would ideally include (3-Methoxypropyl)(propyl)amine and known analogues with experimentally measured data for the target property), a mathematical model is generated. Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that quantitatively links the most relevant molecular descriptors to the target property.

A hypothetical QSAR equation might take the form:

Target Property = c₀ + (c₁ × TPSA) - (c₂ × %VBur) + (c₃ × LogP)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Crucially, the model must undergo rigorous statistical validation to ensure its predictive power. A portion of the initial dataset is typically set aside as a test set (external validation). Key statistical metrics include the cross-validated correlation coefficient (q²) and the predictive r-squared (r²_test) for the external test set. A q² value greater than 0.5 is generally considered indicative of a reliable model. mdpi.com

| Statistical Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Cross-Validated R² (Leave-One-Out) | q² | > 0.5 | Assesses the internal predictive ability and robustness of the model. mdpi.com |

| Predictive R² for Test Set | r²_test | > 0.6 | Evaluates the model's ability to predict the activity of new, unseen compounds. |

Prediction and Synthetic Prioritization

Once a statistically robust and validated model is established, it can be used to predict the target property for the entire virtual library of novel (3-Methoxypropyl)(propyl)amine analogues. The model's output provides a quantitative estimate of performance for each designed molecule before it is synthesized. This allows researchers to rank the analogues from most to least promising, enabling them to focus laboratory resources on synthesizing only those candidates with the highest predicted potential to meet the desired design objectives. This in silico screening process dramatically enhances the efficiency of the synthetic design cycle.

Advanced Analytical Methodologies for Research Scale Characterization of 3 Methoxypropyl Propyl Amine

Spectroscopic Methods for Structural Elucidation within Reaction Mixtures

Spectroscopic techniques are indispensable for obtaining detailed structural and bonding information directly from reaction mixtures, often without the need for extensive purification.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of (3-Methoxypropyl)(propyl)amine. While 1D NMR (¹H and ¹³C) offers primary structural information, 2D NMR experiments are necessary to unambiguously assign all signals, especially in a complex mixture.

Solid-State NMR (ssNMR): When this compound is studied in an adsorbed state, such as on a catalyst surface or a stationary phase, ssNMR becomes a powerful tool. wikipedia.org This technique can characterize the structure, dynamics, and interactions of the amine with the surface. wustl.edunih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signal of carbon nuclei and can provide information on the rigidity of different parts of the molecule upon adsorption. wikipedia.org Furthermore, ssNMR can elucidate the nature of the amine's interaction with surface sites, for example, by observing changes in the chemical shifts of carbons near the nitrogen atom. wustl.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures. Solvent: CDCl₃.

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| N-H | ~1.0-2.0 (broad s) | - | HMBC to C1', C1 |

| C1' (N-CH₂) | ~2.55 (t) | ~51.0 | COSY to H2'; HMBC to C3', C1 |

| C2' (-CH₂-) | ~1.75 (m) | ~30.0 | COSY to H1', H3' |

| C3' (-CH₂-O) | ~3.45 (t) | ~71.0 | COSY to H2'; HMBC to O-CH₃ |

| O-CH₃ | ~3.30 (s) | ~58.5 | HMBC to C3' |

| C1 (N-CH₂) | ~2.50 (t) | ~53.0 | COSY to H2; HMBC to C3, C1' |

| C2 (-CH₂-) | ~1.50 (m) | ~23.0 | COSY to H1, H3 |

| C3 (-CH₃) | ~0.90 (t) | ~11.5 | COSY to H2; HMBC to C1 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org They are highly sensitive to the types of chemical bonds present and their environment, making them ideal for studying conformational changes and intermolecular forces like hydrogen bonding. mdpi.com

For this compound, the key vibrational modes include the N-H stretch of the secondary amine, C-H stretches of the alkyl and methoxy (B1213986) groups, the C-O-C ether stretch, and C-N stretches. aip.org

N-H Vibrations: A characteristic N-H stretching band for secondary amines appears in the 3350-3310 cm⁻¹ region. orgchemboulder.com The position and shape of this band are particularly sensitive to hydrogen bonding. In a non-polar solvent or the gas phase, a sharp band is expected, whereas in the neat liquid or a polar solvent, the band becomes broader and shifts to a lower frequency due to intermolecular N-H···N or N-H···O hydrogen bonding.

Conformational Analysis: The "fingerprint" region (below 1500 cm⁻¹) contains a wealth of information from C-C, C-N, and C-O stretching and bending vibrations. mdpi.com Changes in the rotational isomers (conformers) of the propyl and methoxypropyl chains can lead to shifts in the positions and intensities of these bands. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory), specific bands can be assigned to different conformers.

Table 2: Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Comments |

|---|---|---|---|---|

| N-H Stretch | 3310 - 3350 | Weak-Medium | Weak | Broadens and shifts to lower frequency with H-bonding. orgchemboulder.com |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Strong | Asymmetric and symmetric stretches. |

| N-H Bend | 1580 - 1650 | Medium | Weak | Sometimes observed for secondary amines. orgchemboulder.com |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong | Medium | Characteristic strong band in the IR spectrum. |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium | Medium | Couples with other vibrations. aip.org |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and crucial for identifying reaction intermediates and elucidating fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., TOF, Orbitrap) can measure m/z values with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental formula of the parent ion of this compound and any intermediates, distinguishing them from other species with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information. For this compound, the primary fragmentation mechanism upon electron ionization (EI) is alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. whitman.edu This results in the formation of stable iminium ions. The loss of the largest alkyl group is generally favored. whitman.edu

Table 3: Predicted Key EI-MS Fragments for this compound Molecular Weight of C₇H₁₇NO = 131.22 g/mol

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 131 | [CH₃(CH₂)₂NH(CH₂)₃OCH₃]⁺˙ | Molecular Ion (M⁺˙) |

| 116 | [CH₃(CH₂)₂NH(CH₂)₃O]⁺ | Loss of ˙CH₃ |

| 102 | [CH₃(CH₂)₂NH=CHCH₂OCH₃]⁺ | Loss of ˙C₂H₅ (Alpha-cleavage) |

| 88 | [CH₂=NH(CH₂)₃OCH₃]⁺ | Loss of ˙C₂H₅ (Alpha-cleavage, favored) |

| 58 | [CH₃(CH₂)₂NH=CH₂]⁺ | Loss of ˙CH₂CH₂OCH₃ (Alpha-cleavage) |

| 45 | [CH₂OCH₃]⁺ | Cleavage of C-C bond beta to ether |

Chromatographic Separations in Complex Reaction Systems

Chromatography is essential for separating the components of a complex reaction mixture, allowing for the individual analysis of the target compound, byproducts, and unreacted starting materials.

GC-MS is the method of choice for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification.

This technique is ideal for determining the purity of a this compound sample. By integrating the peak areas in the chromatogram, a quantitative measure of purity can be obtained. The MS detector provides mass spectra for each peak, enabling the identification of impurities and reaction byproducts. Potential byproducts could include starting materials, products from side reactions (e.g., over-alkylation to form a tertiary amine), or degradation products. For amine analysis, specialized columns with base-deactivated surfaces are often used to prevent peak tailing and improve resolution. chromforum.org

Table 4: Example GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) or specialized amine column (e.g., Rtx-5 Amine) chromforum.org |

| Carrier Gas | Helium or Hydrogen, constant flow (~1 mL/min) nih.gov |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 35 - 350 |

| Potential Byproducts | Propylamine (B44156), 3-Methoxypropylamine (B165612), Dipropylamine, Bis(3-methoxypropyl)amine |

For analyzing non-volatile derivatives of this compound or for situations where the amine itself needs to be analyzed in a complex, non-volatile matrix, LC-MS is the preferred technique. However, the polar and basic nature of simple aliphatic amines makes them poorly retained on traditional reversed-phase (e.g., C18) columns under typical acidic mobile phase conditions. researchgate.net

To overcome this, derivatization is often employed. A derivatizing agent is reacted with the amine's N-H group to form a larger, more hydrophobic, and more easily ionizable derivative. nih.gov This enhances chromatographic retention and improves sensitivity in the mass spectrometer, which is typically equipped with an electrospray ionization (ESI) source for LC-MS applications.

Table 5: Common Derivatization Reagents for LC-MS Analysis of Amines

| Reagent | Amine Group Targeted | Advantages | Reference |

|---|---|---|---|

| Dansyl Chloride | Primary and Secondary | Forms stable, hydrophobic derivatives; enhances ESI+ response. | nih.gov |

| Fluorescamine | Primary | Reacts rapidly in aqueous conditions; fluorescent. | nih.gov |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary | Improves retention and ionization; part of commercial kits. | chemrxiv.org |

| Benzoyl Chloride | Primary and Secondary | Reacts quickly in aqueous solution; improves chromatographic properties. | acs.org |

| Naphthylisothiocyanate (NIT) | Primary and Secondary | Converts amines to more hydrophobic compounds for better resolution. | researchgate.net |

X-ray Diffraction Studies of Co-crystals or Metal Complexes Involving this compound

A thorough review of scientific literature indicates that, to date, no X-ray diffraction studies on co-crystals or metal complexes specifically involving this compound have been published. X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, which allows for the determination of atomic positions, bond lengths, and bond angles.

While specific data for this compound is not available, the principles of X-ray diffraction would be applicable to the structural characterization of its potential co-crystals and metal complexes. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. Metal complexes involve a central metal atom or ion bonded to one or more ligands, which in this case could be this compound.

Should such research be undertaken, X-ray diffraction studies would provide invaluable insights into the supramolecular chemistry of this compound. For instance, in co-crystals, this technique could elucidate the nature of intermolecular interactions, such as hydrogen bonding, involving the amine and ether functionalities of the molecule. In the case of metal complexes, X-ray diffraction would reveal the coordination geometry around the metal center, the conformation of the this compound ligand, and the precise measurements of metal-ligand bond distances and angles.

To illustrate the type of information that would be obtained from such an analysis, a hypothetical data table for a potential co-crystal or metal complex of this compound is presented below. This table is for representative purposes only and is not based on experimental data.

Hypothetical Crystallographic Data for a this compound Complex

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C14H34N2O2M (where M is a metal) |

| Formula Weight | 324.5 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1923.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.123 |

| Absorption Coefficient (mm⁻¹) | 0.789 |

This table is a hypothetical representation and does not reflect actual experimental results.

The pursuit of X-ray diffraction studies on co-crystals and metal complexes of this compound would be a valuable contribution to the field of structural chemistry, providing a deeper understanding of its coordination and intermolecular bonding capabilities.

Theoretical and Computational Chemistry Studies of 3 Methoxypropyl Propyl Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of (3-Methoxypropyl)(propyl)amine, which in turn govern its reactivity. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as 6-31+G(d,p), can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis, a feature of DFT calculations, can be used to determine the distribution of electron density across the molecule. This reveals the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. For instance, the nitrogen atom in the amine group is expected to have a significant negative charge, making it a primary site for electrophilic attack.

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.235 | Region of electron donation (nucleophilicity) |

| LUMO Energy | 0.089 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 0.324 | Indicator of chemical reactivity and stability |

Ab Initio Methods for High-Accuracy Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating the energetic properties of this compound. These methods, while computationally more intensive than DFT, provide benchmark values for properties like bond dissociation energies and reaction energies. greeley.org For example, calculating the energy required to break the N-H bond can provide insights into the amine's reactivity in hydrogen abstraction reactions. These high-accuracy calculations are essential for creating a precise thermodynamic profile of the molecule.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, particularly its interactions with solvent molecules and its conformational flexibility. By simulating the motion of the molecule and its surrounding solvent, MD can reveal how the solvent influences the amine's structure and reactivity. For instance, in a polar solvent like water, hydrogen bonding between the solvent and the amine group can stabilize certain conformations and affect the accessibility of the nitrogen lone pair. These simulations can provide a detailed understanding of the molecule's behavior in a realistic chemical environment. mdpi.com

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation. DFT calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule or solvent effects. Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated, helping to assign the absorption bands observed in experimental IR spectroscopy.

| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH3-O) | 58.5 | 58.7 |

| C2 (O-CH2) | 70.1 | 70.3 |

| C3 (CH2-CH2-N) | 29.8 | 30.1 |

| C4 (N-CH2) | 49.2 | 49.5 |

| C5 (CH2-CH3) | 23.1 | 23.4 |

| C6 (CH3) | 11.6 | 11.9 |

Predictive Modeling of Reactivity Profiles for Related Amine Scaffolds

The computational data generated for this compound can be used to build predictive models for the reactivity of a broader class of similar amine compounds.

Predictive Modeling for Novel this compound Analogues in Synthetic Design

The rational design of novel chemical entities with tailored properties is a cornerstone of modern materials science and medicinal chemistry. In the context of designing analogues of this compound, predictive computational modeling serves as a critical tool to accelerate the discovery process, reduce costs, and minimize resource-intensive trial-and-error synthesis. By leveraging theoretical and computational chemistry, it is possible to construct robust models that correlate molecular structure with specific properties, thereby guiding the synthetic prioritization of new analogues with enhanced desirability.

The primary methodology employed in this domain is the Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approach. QSAR/QSPR models establish a mathematical relationship between the quantitative structural features of a molecule, known as molecular descriptors, and a particular activity or property of interest. mdpi.comnih.gov While specific QSAR models for this compound are not extensively documented in public literature, the well-established principles of modeling for aliphatic amines provide a clear blueprint for this process. nih.gov

The workflow for developing a predictive model for novel this compound analogues involves several key stages:

Environmental Fate and Transformation Pathways of 3 Methoxypropyl Propyl Amine in Research Contexts

Degradation Mechanisms in Aquatic and Terrestrial Systems

There is no available research detailing the degradation of (3-Methoxypropyl)(propyl)amine in either aquatic or terrestrial environments.

Photolytic Degradation Studies

No studies on the photolytic degradation of this compound were found. Research into how this compound might be broken down by sunlight in the atmosphere or surface waters has not been published.

Biodegradation Pathways and Microbial Interactions

Specific biodegradation pathways for this compound have not been identified in the scientific literature. There is no information on the microorganisms that might be capable of degrading this compound or the metabolic processes involved.

Adsorption and Mobility in Environmental Matrices Research

Data on the adsorption and mobility of this compound in soil, sediment, or other environmental matrices is not available. Consequently, its potential to leach into groundwater or become associated with particulate matter is unknown.

Research on Byproducts and Metabolites from Environmental Transformations

Without studies on its degradation, the byproducts and metabolites that may form from the environmental transformation of this compound have not been identified.

Future Research Directions and Emerging Opportunities for 3 Methoxypropyl Propyl Amine

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The synthesis and application of novel amines are increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing reaction planning by predicting outcomes with high accuracy, thereby reducing the need for extensive empirical experimentation. For a compound like (3-Methoxypropyl)(propyl)amine, AI and ML could be pivotal in overcoming synthetic challenges and exploring its reactivity.

Machine learning models, such as random forests and neural networks, are being trained on vast datasets of chemical reactions to predict product yields and identify optimal reaction conditions. pharmaceutical-technology.comprinceton.edu For instance, models have been developed to forecast the outcomes of C-N cross-coupling reactions, which are fundamental to the synthesis of many complex amines. princeton.edu The application of these predictive models could streamline the synthesis of this compound and its derivatives. By inputting the structures of reactants and reagents, these algorithms can predict the most likely products and their yields, saving significant time and resources. pharmaceutical-technology.comacs.org

Table 1: Potential Applications of AI/ML in the Study of this compound

| Machine Learning Application | Relevance to this compound | Potential Outcome |

|---|---|---|

| Reaction Yield Prediction | Forecasting the efficiency of synthetic routes (e.g., reductive amination, alkylation). nih.gov | Optimization of synthesis, reducing waste and cost. |

| Retrosynthesis Planning | Identifying novel and efficient pathways to synthesize the target molecule. | Discovery of more sustainable and economical production methods. |

| Reactivity Prediction | Predicting how the amine will react with different functional groups and under various conditions. acs.org | Faster screening for potential applications in catalysis or materials science. |

| Property Prediction | Estimating physical and chemical properties (e.g., pKa, solubility, toxicity). | Prioritizing research efforts and guiding experimental design. |

Exploration of Novel Catalytic Systems Utilizing this compound Motifs

Secondary amines are a cornerstone of modern catalysis, serving as organocatalysts, ligands for metal centers, and essential components in the design of artificial enzymes. nih.gov The unique electronic and steric properties of the this compound motif could be harnessed to develop novel catalytic systems with enhanced activity and selectivity.

Moreover, the incorporation of secondary amines into protein scaffolds is an emerging strategy for creating artificial enzymes. nih.gov Genetic code expansion techniques now allow for the site-specific incorporation of unnatural amino acids bearing secondary amine functionalities into proteins. This approach could be used to install a this compound-like moiety into a protein, creating a novel biocatalyst for reactions such as transfer hydrogenation. nih.gov The methoxy (B1213986) group could offer additional coordination or hydrogen bonding interactions within the enzyme's active site, potentially fine-tuning its catalytic activity and selectivity.

Table 2: Potential Catalytic Applications of the this compound Motif

| Catalytic System | Role of the Amine Motif | Potential Reaction Type |

|---|---|---|

| Organocatalysis | Formation of enamine or iminium ion intermediates. | Asymmetric aldol (B89426) reactions, Michael additions. |

| Organometallic Catalysis | As a ligand to stabilize and modulate a metal center. | Cross-coupling reactions, asymmetric hydrogenation. nih.gov |

| Artificial Metalloenzymes | Anchoring a metal cofactor within a protein scaffold. | Novel oxidation or reduction reactions in an aqueous environment. |

| Bifunctional Catalysis | Acting as both a basic site and a directing group. | Tandem reactions, asymmetric synthesis. |

Advanced Materials Development with Enhanced Performance Through this compound Inclusion

The functional properties of polymers and other advanced materials are often dictated by the chemical nature of their constituent monomers and additives. The inclusion of amine functionalities can impart desirable characteristics such as improved adhesion, altered surface properties, and enhanced thermal stability. This compound, with its flexible structure and ether linkage, could serve as a valuable building block or modifying agent in materials science.

Polymers containing secondary amine groups, such as polyethylenimine (PEI), are used in a wide range of applications, from gene delivery to CO2 capture. wikipedia.org By incorporating this compound as a monomer or as a pendant group on a polymer backbone, new materials with tailored properties could be developed. The methoxypropyl group could enhance solubility in specific solvents or act as a plasticizer, increasing the flexibility of the final material. The secondary amine itself provides a site for further chemical modification, cross-linking, or for interacting with acidic surfaces to promote adhesion.

In the field of electronics, amine-containing polymers like PEI have been shown to be effective low-work function modifiers, improving the performance of organic electronic devices. wikipedia.org The specific structure of this compound could be investigated for its ability to modify the surfaces of electrodes, potentially leading to more efficient organic light-emitting diodes (OLEDs) or solar cells.

Table 3: Potential Roles of this compound in Advanced Materials

| Material Type | Method of Inclusion | Potential Enhanced Property | Application Area |

|---|---|---|---|

| Epoxy Resins | As a curing agent or co-curing agent. | Increased flexibility, improved adhesion to substrates. | Coatings, adhesives, composites. |

| Polyurethanes | As a chain extender or reactive additive. | Modified thermal properties, enhanced chemical resistance. | Foams, elastomers, sealants. |

| Functional Polymers | Grafted onto a polymer backbone. | pH-responsiveness, metal ion chelation. | Smart materials, water treatment. |

| Surface Modifiers | As a self-assembled monolayer on surfaces. | Altered surface energy, improved biocompatibility. | Electronics, biomedical devices. |

Sustainable and Circular Economy Principles in Amine Chemistry Research

The chemical industry is undergoing a paradigm shift towards sustainability, guided by the principles of green chemistry and the concept of a circular economy. mdpi.com This transition necessitates the development of chemical products and processes that are safe, energy-efficient, derived from renewable resources, and designed for recycling or degradation. researchgate.netcetjournal.it Future research on this compound should be firmly rooted in these principles.

A key area of research will be the development of green synthetic routes. Traditional methods for synthesizing amines often rely on harsh reagents and generate significant waste. nih.govacs.org Future efforts could focus on catalytic routes that exhibit high atom economy, such as direct reductive amination of aldehydes with propyl amine or "hydrogen borrowing" catalysis using alcohols derived from biomass. mdpi.comresearchgate.net Utilizing renewable feedstocks, minimizing the use of hazardous solvents, and designing energy-efficient processes are central tenets of this approach. nih.gov

From a circular economy perspective, the entire lifecycle of the amine must be considered. This involves designing applications where the amine can be easily recovered and reused. For materials applications, this could mean developing polymers that can be chemically recycled back to their monomeric components, including the amine. Furthermore, designing the molecule for biodegradability would be crucial for applications where release into the environment is possible. By integrating these sustainable design principles from the outset, the development of this compound can align with the goals of a modern, environmentally conscious chemical industry. mdpi.com

Table 4: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application to this compound Lifecycle |

|---|---|

| 1. Waste Prevention | Designing syntheses with high atom economy, such as direct amination, to minimize byproducts. acs.org |

| 2. Atom Economy | Maximizing the incorporation of all reactant materials into the final product. |

| 7. Use of Renewable Feedstocks | Sourcing precursors like propanol (B110389) or propanal from biomass. nih.gov |

| 8. Reduce Derivatives | Avoiding the use of protecting groups during synthesis through selective catalysis. |

| 9. Catalysis | Using highly selective and recyclable heterogeneous or biocatalysts instead of stoichiometric reagents. researchgate.net |

| 10. Design for Degradation | Incorporating features into derivative molecules that allow them to biodegrade after use. |

Q & A

Basic: What are the common synthetic routes for (3-Methoxypropyl)(propyl)amine, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 3-methoxypropylamine can react with propyl halides in the presence of a base like cesium carbonate. A documented procedure involves coupling 3-(4-iodo-1H-pyrazol-1-yl)pyridine with cyclopropanamine using copper(I) bromide as a catalyst at 35°C for 48 hours, followed by extraction and chromatographic purification . Optimization often involves adjusting solvent polarity (e.g., dimethyl sulfoxide for solubility) and catalyst loading to improve yield. Reaction monitoring via TLC or LC-MS is critical for identifying intermediates .

Basic: What spectroscopic and computational methods are used to confirm the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are standard for verifying proton environments and carbon frameworks. For instance, methylene protons adjacent to the methoxy group resonate at δ 3.3–3.5 ppm, while propylamine protons appear at δ 1.4–1.6 ppm .

- High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular weight (e.g., observed m/z 215 [M+H] matches theoretical values) .

- Computational Validation: Density Functional Theory (DFT) calculations compare experimental IR/Raman spectra with simulated vibrational modes to validate structural assignments .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation; vapor pressure data (if available) should guide exposure limits.

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Emergency rinsing with water is advised for skin/eye contact .

Advanced: How does this compound influence polyamine catabolism in cancer research?

Methodological Answer:

In vitro studies using rat liver homogenates show that derivatives of this compound (e.g., bispidines) increase polyamine oxidase (PAO) activity, accelerating spermidine/spermine degradation. Key steps:

Homogenate Preparation: Liver tissue is homogenized in Tris-HCl buffer (pH 9.0) with protease inhibitors and centrifuged to isolate enzymes .

Activity Assay: Incubate homogenate with peroxidase and substrate (e.g., Spd·3HCl). Measure absorbance at 540 nm after adding o-dianisidine to quantify HO production, a PAO activity marker .

Dose-Response Analysis: Test compound concentrations (e.g., 10 µM) to assess inhibition/activation trends. Contradictions in activity may arise from varying substituents (e.g., methoxy vs. cyclopropyl groups) .

Advanced: How can combined experimental and computational approaches elucidate the electronic properties of this compound?

Methodological Answer:

- Quantum Chemical Modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These correlate with nucleophilicity at the amine site .

- Experimental Validation: Compare computed IR spectra with experimental data (e.g., C-N stretching at ~1100 cm) to refine computational parameters .

- Solvent Effects: Use Polarizable Continuum Models (PCM) to simulate solvent interactions and predict solubility trends .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxy position, propyl chain length) and test against consistent biological endpoints (e.g., HepG2 cell viability) .

- Metabolic Profiling: Use LC-MS to identify metabolites in different cell lines, as conflicting results may stem from differential metabolism .

- Cross-Validation: Replicate assays in multiple models (e.g., human fibroblasts vs. carcinoma cells) to distinguish cell-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.